Cerium(III) 2-ethylhexanoate

Overview

Description

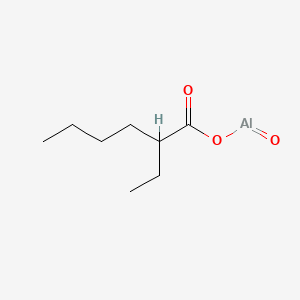

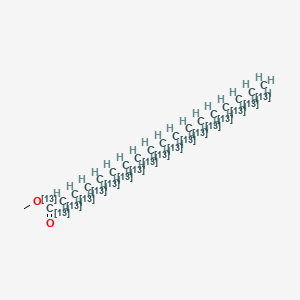

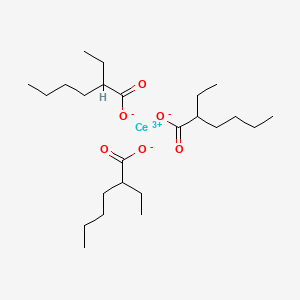

Cerium(III) 2-ethylhexanoate is a cerium source that is soluble in organic solvents . It is also known as Cerium Hex-Cem, Cerium tri(2-ethylhexanoate), this compound, and Cerous 2-ethylhexoate . It has a molecular formula of C24H45CeO6 .

Synthesis Analysis

This compound can be used as a chemical precursor in solution in toluene . Homogeneous films can be easily deposited by spin coating and their crystallization performed at 800–900 °C .Molecular Structure Analysis

The molecular weight of this compound is 569.73 g/mol . The InChI string isInChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7 (4-2)8 (9)10;/h3*7H,3-6H2,1-2H3, (H,9,10);/q;;;+3/p-3 . Chemical Reactions Analysis

This compound is used as a precursor in the preparation of inorganic nanoparticles in oil-in-water microemulsions . It is also used in the formation of CeO2 films .Physical And Chemical Properties Analysis

This compound appears as a solid or a pale yellow liquid . It is insoluble in water but soluble in ethyl ether and benzene . It has a specific gravity of 1.08 .Scientific Research Applications

Preparation of CeO2 Buffer Layers

Ce(III) 2-ethylhexanoate is utilized as a chemical precursor in the formation of CeO2 films on single crystals and oriented nickel substrates through metal organic deposition. This process is significant for creating buffer layers in high Tc superconducting cables, with the films exhibiting bi-axial texturation on various substrates. The crystallization performed at 800–900 °C avoids the oxidation of nickel but enables the formation of cerium oxide, showcasing the precursor's potential in high-temperature applications and coated conductor technology (Morlens et al., 2003).

Corrosion Inhibition in Epoxy Coatings

Research on cerium tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3) particles, derived from cerium ethylhexanoate, highlights their role as anti-corrosion pigments in epoxy coatings. These particles introduce pH-stimulated corrosion healing, demonstrating compatibility and effective, stable protection against steel corrosion. This application underlines the importance of cerium compounds in enhancing the durability and lifespan of metallic structures (Morozov et al., 2019).

Synergistic Solvent Extraction

The compound plays a role in the synergistic solvent extraction of cerium (III), using acidic organophosphorus extractants in a chloride medium. This process demonstrates the synergism between extractants and the formation of novel dimers, improving the efficiency of cerium extraction from mixed solutions. Such findings are crucial for the separation and purification processes of rare earth elements, highlighting the versatility of cerium(III) 2-ethylhexanoate in chemical engineering and materials science (Zhang et al., 2017).

Cerium as a Catalyst in Fenton-like Reactions

Ce(III) 2-ethylhexanoate has also been explored for its potential in catalyzing Fenton-like reactions, which are crucial for environmental applications such as water treatment. The ability of cerium to cycle between +3 and +4 oxidation states enables the generation of radical species in the presence of hydrogen peroxide, offering a novel approach to catalysis and antioxidation processes. This application showcases the environmental significance of cerium-based compounds in treating organic pollutants and in the development of sustainable technologies (Heckert et al., 2008).

Mechanism of Action

Target of Action

Cerium(III) 2-ethylhexanoate is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the conversion of reactants to products.

Mode of Action

As a catalyst, this compound lowers the activation energy of the reaction, thereby speeding up the reaction rate . It interacts with the reactants, forming temporary complexes that allow the reaction to proceed more easily. After the reaction, it is released unchanged, ready to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For instance, it has been used in the preparation of inorganic nanoparticles in oil-in-water microemulsions . In this context, it affects the pathways leading to nanoparticle formation.

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . For example, in the synthesis of inorganic nanoparticles, it enables the formation of nanoparticles with desired properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

cerium(3+);2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUYAXGAOIFIC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

24593-34-8, 56797-01-4, 210817-31-5 | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024593348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210817315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexanoic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT3AB8638R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

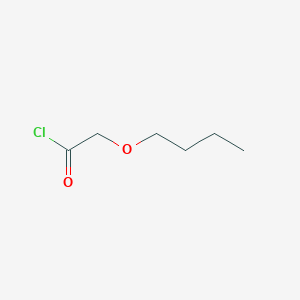

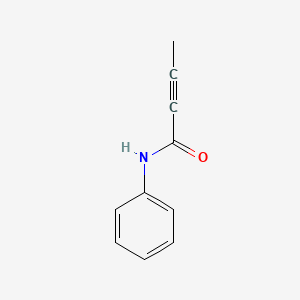

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.